4-(4-Methylpiperazin-1-ylmethyl)phenylamine
Overview
Description
4-(4-Methylpiperazin-1-ylmethyl)phenylamine is an organic compound with the molecular formula C12H19N3. It is a derivative of phenylamine, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine typically involves the reaction of 4-nitrobenzyl chloride with 1-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-ylmethyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines from nitro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-ylmethyl)phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antipsychotic and antidepressant agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylimidazol-1-ylmethyl)phenylamine
- 4-[1-(4-Aminophenyl)-1-methylethyl]phenylamine
- 4-(Chloro-difluoro-methoxy)-phenylamine
Uniqueness
4-(4-Methylpiperazin-1-ylmethyl)phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCVBFXLJWUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390033 | |
Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70261-82-4 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70261-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.